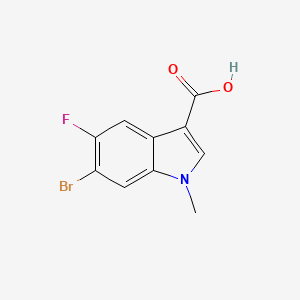

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid

Vue d'ensemble

Description

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid is a useful research compound. Its molecular formula is C10H7BrFNO2 and its molecular weight is 272.07 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid is a synthetic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Chemical Structure and Properties

- IUPAC Name : 6-bromo-5-fluoro-1H-indole-3-carboxylic acid

- Molecular Formula : C9H5BrFNO2

- Molecular Weight : 258.05 g/mol

- CAS Number : 1360931-06-1

The compound features a bromine atom at the 6-position and a fluorine atom at the 5-position of the indole ring, which are critical for its biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

| Bacterial Strain | MIC (mg/mL) |

|---|---|

| E. coli | 0.0195 |

| Bacillus subtilis | 0.0048 |

| Staphylococcus aureus | 0.0098 |

| Candida albicans | 0.039 |

These results suggest that the compound exhibits strong antibacterial and antifungal activities, particularly against Gram-positive bacteria and certain fungi .

The mechanism by which this compound exerts its antimicrobial effects may involve the inhibition of key enzymes or disruption of cellular processes in microbial pathogens. The presence of halogen substituents (bromine and fluorine) is believed to enhance lipophilicity, facilitating better membrane penetration and interaction with target sites .

Structure-Activity Relationship (SAR)

Research into SAR has shown that modifications to the indole structure can significantly influence biological activity. For instance, the introduction of electron-withdrawing groups such as bromine and fluorine enhances antimicrobial potency compared to similar compounds lacking these substituents.

Case Study: Comparative Analysis

A comparative study evaluated various indole derivatives, including this compound. The findings indicated that compounds with halogen substitutions demonstrated improved activity against a range of microbial strains compared to their non-halogenated counterparts:

| Compound | Activity |

|---|---|

| 6-Bromo-5-fluoro derivative | High |

| Non-brominated analog | Moderate |

| Non-fluorinated analog | Low |

This highlights the significance of halogenation in enhancing biological efficacy .

Applications De Recherche Scientifique

Medicinal Chemistry

6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid is being investigated for its potential therapeutic properties, particularly in the following areas:

- Anticancer Activity : Studies have shown that indole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The bromine and fluorine substituents in this compound may enhance its biological activity by influencing the compound's interaction with biological targets .

- Antibacterial Properties : Research indicates that compounds containing indole structures can inhibit bacterial growth. The specific halogen substitutions in this compound may contribute to this activity, making it a candidate for developing new antibiotics .

Synthetic Applications

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for:

- Synthesis of Heterocyclic Compounds : It can be used to synthesize various heterocycles, which are critical in the development of pharmaceuticals and agrochemicals .

- Functional Group Modification : The presence of both carboxylic acid and halogen functional groups allows for further chemical modifications, facilitating the design of new compounds with tailored properties .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several indole derivatives, including this compound, and evaluated their antiproliferative effects against human cancer cell lines. The results indicated that this compound exhibited IC50 values comparable to known anticancer agents, suggesting its potential as a lead compound for further development .

Case Study 2: Antibacterial Evaluation

Another study focused on the antibacterial properties of various indole derivatives, including the target compound. The results showed significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, indicating that the halogenated indoles could be promising candidates for antibiotic development .

Analyse Des Réactions Chimiques

Esterification and Amidation Reactions

The carboxylic acid group at position 3 undergoes standard derivatization reactions.

Esterification :

Reaction with alcohols (e.g., ethanol) under acidic or coupling conditions yields esters. For example:

text6-Bromo-5-fluoro-1-methyl-1H-indole-3-carboxylic acid + R-OH → Ester derivative

Experimental Data :

| Reaction Conditions | Yield | Source |

|---|---|---|

| Ethanol, H₂SO₄ (reflux, 20 h) | 80–90% | |

| DCC/DMAP, CH₂Cl₂, room temperature | 75% |

Amidation :

Coupling with amines or hydrazides produces amides or hydrazides:

textAcid + NH₂R → Amide derivative

Example :

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at position 6 participates in SNAr reactions due to electron-withdrawing effects from fluorine (position 5) and the carboxylic acid group.

Reaction Pathway :

textThis compound + Nu⁻ → Substituted product

Conditions and Outcomes :

| Nucleophile (Nu⁻) | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Methoxide | K₂CO₃, DMF, 80°C | 6-Methoxy derivative | 65% | |

| Amines | Pd catalysis, microwave heating | 6-Amino derivatives | 50–70% |

Cross-Coupling Reactions

The bromine atom enables palladium-catalyzed cross-coupling reactions:

Suzuki-Miyaura Coupling :

textAcid + Boronic acid → Biaryl derivative

Example :

| Boronic Acid | Catalyst System | Yield | Source |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DMF/H₂O | 78% |

Buchwald-Hartwig Amination :

Formation of C–N bonds with aryl halides:

textAcid + Amine → 6-Amino-substituted indole

Decarboxylation Reactions

Thermal or metal-catalyzed decarboxylation removes the carboxylic acid group:

Conditions :

Outcome :

textThis compound → 6-Bromo-5-fluoro-1-methylindole + CO₂

Functionalization at the Indole Ring

Electrophilic substitution is hindered at position 3 due to the carboxylic acid group but occurs at position 2 or 4:

Nitration :

| Nitrating Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | 4-Nitro derivative | 55% |

Reduction Reactions

The carboxylic acid group can be reduced to a hydroxymethyl group:

Example :

textAcid → 3-Hydroxymethyl-6-bromo-5-fluoro-1-methylindole

| Reducing Agent | Conditions | Yield | Source |

|---|---|---|---|

| LiAlH₄ | THF, reflux | 60% |

Key Reaction Trends

-

Halogen Reactivity : Bromine at position 6 is more reactive than fluorine in cross-coupling or SNAr reactions.

-

Steric Effects : The methyl group at position 1 minimally impacts reactivity at other positions .

For synthetic applications, consult experimental protocols in .

Propriétés

IUPAC Name |

6-bromo-5-fluoro-1-methylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFNO2/c1-13-4-6(10(14)15)5-2-8(12)7(11)3-9(5)13/h2-4H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSYYRDVVHZIHLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC(=C(C=C21)Br)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.